molecular formula C16H22N2O2 B2741428 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide CAS No. 946219-92-7

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

Número de catálogo B2741428
Número CAS: 946219-92-7
Peso molecular: 274.364
Clave InChI: UVDRXXVRIOAHMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide, also known as PTI-125, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. PTI-125 is a derivative of a naturally occurring compound called cyclophilin A (CypA), which is known to play a role in the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders.

Mecanismo De Acción

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is believed to exert its therapeutic effects through its interaction with CypA, a protein that is involved in the regulation of immune responses and the maintenance of cellular homeostasis. CypA has been shown to interact with amyloid beta (Aβ) peptides, which are believed to play a key role in the pathogenesis of AD. This compound has been shown to inhibit the interaction between CypA and Aβ peptides, thereby reducing neuroinflammation and improving synaptic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. In AD models, this compound has been shown to reduce Aβ deposition, tau hyperphosphorylation, and neuroinflammation. In TBI models, this compound has been shown to reduce neuronal damage, improve synaptic function, and enhance cognitive performance. In MS models, this compound has been shown to promote remyelination and reduce axonal damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has several advantages for lab experiments, including its small size, ease of synthesis, and ability to cross the blood-brain barrier. However, this compound also has some limitations, including its limited solubility and stability, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide. One potential direction is the development of this compound analogs with improved solubility and stability. Another direction is the study of this compound in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential effects on other cellular processes.

Métodos De Síntesis

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the synthesis of 1,2,3,4-tetrahydroquinoline, which is then reacted with isobutyryl chloride to form N-isobutyryl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with propionyl chloride to form the final product, this compound.

Aplicaciones Científicas De Investigación

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide has been studied for its potential therapeutic effects in various neurological disorders, including AD, traumatic brain injury (TBI), and multiple sclerosis (MS). In preclinical studies, this compound has been shown to reduce neuroinflammation, improve synaptic function, and enhance cognitive performance in animal models of AD and TBI. Additionally, this compound has been shown to promote remyelination and reduce axonal damage in animal models of MS.

Propiedades

IUPAC Name

2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)18-9-5-6-12-7-8-13(10-14(12)18)17-16(20)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRXXVRIOAHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.